molecular formula C10H11FO3 B3229118 5-Fluoro-2-n-propoxybenzoic acid CAS No. 127980-13-6

5-Fluoro-2-n-propoxybenzoic acid

Cat. No.: B3229118
CAS No.: 127980-13-6
M. Wt: 198.19 g/mol
InChI Key: KRKMAJFXGVTCMB-UHFFFAOYSA-N
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Description

5-Fluoro-2-n-propoxybenzoic acid (CAS: 127980-13-6) is a fluorinated benzoic acid derivative featuring a fluorine atom at the 5-position and an n-propoxy group (-OCH₂CH₂CH₃) at the 2-position of the aromatic ring. Its molecular formula is C₁₀H₁₁FO₃, with a molecular weight of approximately 198.19 g/mol. The compound is characterized by its carboxylic acid group, which confers acidity (pKa ~4-5), and the n-propoxy ether, which enhances lipophilicity compared to hydroxyl or shorter alkoxy substituents .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of a boronic acid derivative with a halogenated benzoic acid under palladium catalysis . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out at elevated temperatures.

Industrial Production Methods: Industrial production of 5-Fluoro-2-n-propoxybenzoic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-n-propoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic reagents like amines or thiols in the presence of a catalyst.

Major Products:

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol or benzaldehyde.

    Substitution: Formation of substituted benzoic acids with different functional groups.

Scientific Research Applications

Chemistry: 5-Fluoro-2-n-propoxybenzoic acid is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in medicinal chemistry .

Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It serves as a model compound for understanding the interactions of fluorinated molecules with enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-n-propoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The propoxy group contributes to the compound’s lipophilicity, facilitating its passage through biological membranes. The overall effect is a modulation of the target’s activity, leading to the desired biological or chemical outcome .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Halogen vs. Alkoxy Variations

5-Chloro-2-propoxybenzoic Acid (CAS: 62176-15-2)

  • Molecular Formula : C₁₀H₁₁ClO₃
  • Molecular Weight : 214.65 g/mol
  • Key Differences: Replacing fluorine with chlorine increases molecular weight and slightly reduces electronegativity. Chlorine’s larger atomic radius and weaker electron-withdrawing effect may lower the carboxylic acid’s acidity compared to the fluoro analog.

5-Fluoro-2-hydroxybenzoic Acid (CAS: 345-16-4)

  • Molecular Formula : C₇H₅FO₃
  • Molecular Weight : 156.11 g/mol
  • Key Differences : The hydroxyl group at position 2 increases acidity (pKa ~2.5–3.0) due to hydrogen bonding and resonance stabilization. However, this reduces lipophilicity, making it less suitable for crossing lipid membranes. The absence of the n-propoxy group simplifies synthesis but limits stability under acidic conditions .

5-Fluoro-3-methoxy-2-nitrobenzoic Acid (CAS: 1007113-04-3)

  • Molecular Formula: C₈H₆FNO₅
  • Molecular Weight : 215.14 g/mol
  • Key Differences : The nitro group at position 2 is strongly electron-withdrawing, significantly increasing acidity (pKa <2) and directing electrophilic substitutions to the meta position. The methoxy group at position 3 further modifies electronic effects, creating a highly polarized aromatic system. This compound is more reactive but may exhibit higher toxicity due to the nitro group .

Functional Group Modifications

5-Fluoro-2-formylbenzoic Acid (CAS: 920481-01-2)

  • Molecular Formula : C₈H₅FO₃
  • Molecular Weight : 168.12 g/mol
  • Key Differences : The formyl group (-CHO) at position 2 introduces aldehyde reactivity, enabling condensation or nucleophilic addition reactions. This makes the compound a versatile intermediate for synthesizing Schiff bases or heterocycles. However, the aldehyde’s susceptibility to oxidation reduces stability compared to the ether-linked n-propoxy group .

5-(2-Fluorophenyl)-2-hydroxynicotinic Acid (CAS: 1267011-08-4)

  • Molecular Formula: C₁₂H₈FNO₃
  • Molecular Weight : 245.20 g/mol

Biological Activity

5-Fluoro-2-n-propoxybenzoic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom and a propoxy group attached to a benzoic acid framework. Its molecular formula is C10H11FO3C_{10}H_{11}FO_3, which contributes to its acidity and reactivity. The fluorine atom enhances its electrophilic properties, making it a valuable intermediate in various chemical reactions. The propoxy group influences the compound's solubility and interaction with biological membranes, facilitating its transport and activity within cells.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, such as enzymes or receptors. The fluorine atom increases the compound’s binding affinity and selectivity towards these targets, while the propoxy group enhances lipophilicity, aiding in membrane permeability. This interaction can lead to modulation of enzyme activity and influence various biochemical pathways.

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly in the following areas:

  • Anti-inflammatory Effects : Studies have explored its potential as an anti-inflammatory agent. The compound may modulate cellular processes involved in inflammation, although further research is needed to elucidate its precise mechanisms.
  • Enzyme Modulation : The compound has been shown to affect enzyme activity, potentially serving as a substrate or inhibitor in biochemical pathways. This property makes it a candidate for further research into drug development.

Comparative Studies

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

CompoundStructural FeaturesBiological Activity
5-Fluoro-2-methoxybenzoic acidMethoxy group instead of propoxyModerate anti-inflammatory effects
5-Fluoro-2-ethoxybenzoic acidEthoxy group instead of propoxySimilar enzyme modulation
5-Fluoro-2-butoxybenzoic acidButoxy group instead of propoxyEnhanced lipophilicity

The presence of different alkyl groups influences the solubility and biological interactions of these compounds, highlighting the significance of structural modifications in drug design.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Cytotoxicity Studies : Research has demonstrated modest cytotoxicity against B16 melanoma cells. The potency of various analogs was found to depend significantly on their alkylating moieties. For instance, the addition of thymidine reversed growth inhibition in certain analogs, suggesting potential pathways for therapeutic intervention .
  • Enzyme Interaction Studies : Experimental data indicate that this compound can form hydrogen bonds due to its carboxylic acid group, enhancing interactions with proteins and enzymes. This property positions it as a promising candidate for further exploration in drug development targeting specific diseases .

Properties

IUPAC Name

5-fluoro-2-propoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKMAJFXGVTCMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101305983
Record name 5-Fluoro-2-propoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101305983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127980-13-6
Record name 5-Fluoro-2-propoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127980-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-propoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101305983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Fluoro-2-n-propoxybenzoic acid
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5-Fluoro-2-n-propoxybenzoic acid
5-Fluoro-2-n-propoxybenzoic acid
5-Fluoro-2-n-propoxybenzoic acid

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